N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Description
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Properties
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15-20(16(2)33-28-15)21(30)26-19-14-10-9-13-18(19)22(31)29(24(3,4)5)27-23(32)25-17-11-7-6-8-12-17/h6-14H,1-5H3,(H,26,30)(H2,25,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYNFVWCJZYDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H24N4O3
- CAS Number : 870-46-2
This compound features a hydrazine moiety linked to an isoxazole carboxamide, which is believed to contribute to its biological activity.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets involved in cancer cell proliferation and antimicrobial resistance. The proposed mechanisms include:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Antitumor Activity
A series of studies have been conducted to evaluate the antitumor efficacy of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung) | 6.75 | 2D Viability | Significant growth inhibition observed |
| HCC827 (Lung) | 6.26 | 2D Viability | Higher sensitivity compared to other lines |
| NCI-H358 (Lung) | 9.31 | 2D Viability | Moderate inhibition noted |
| MRC-5 (Fibroblast) | 3.11 | Cytotoxicity | Indicated potential toxicity to normal cells |
These findings indicate that while the compound is effective against tumor cells, it also exhibits cytotoxicity towards normal fibroblast cells, suggesting a need for further structural optimization to enhance selectivity.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. The results indicate:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall integrity.
Case Studies
-
Study on Lung Cancer Cell Lines :
A study involving three human lung cancer cell lines (A549, HCC827, NCI-H358) employed both 2D and 3D culture methods to assess the efficacy of the compound. Results demonstrated that compounds similar in structure exhibited promising antitumor activity, particularly in 2D assays where IC50 values were significantly lower than those observed in 3D cultures . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties revealed that the compound inhibited bacterial growth effectively at low concentrations. This study highlighted its potential as a lead compound for further development into antibiotic therapies .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide?
The synthesis involves sequential functionalization of the hydrazine-carboxamide and isoxazole moieties. Key steps include:
- Coupling tert-butyl hydrazine with an activated anilinocarbonyl derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the hydrazino-carbonyl intermediate .
- Reaction with 3,5-dimethyl-4-isoxazolecarboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to ensure regioselectivity .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product in >75% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A multi-technique approach is critical:
- NMR (¹H, ¹³C, DEPT-135): Resolves tert-butyl protons (δ 1.2–1.4 ppm), isoxazole methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 7.1–7.8 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydrazine N-H bonds (~3300 cm⁻¹) .
- X-ray crystallography : Validates stereochemistry of the hydrazino-carbonyl bridge and torsional angles in the phenyl-isoxazole linkage .
Advanced Research Questions
Q. How can reaction yields be optimized for the hydrazino-carbonyl intermediate?
Yield optimization requires addressing competing side reactions:
- In situ generation of aryl isocyanates using triphosgene and triethylamine in DCM minimizes decomposition, improving coupling efficiency (yields up to 97%) .
- Temperature control (<10°C) prevents premature hydrolysis of the isocyanate intermediate .
- Use of molecular sieves (3Å) removes trace moisture, critical for anhydrous conditions .
Q. How should researchers resolve contradictions in spectral data for structural analogs?
Contradictions (e.g., unexpected NOE correlations or mass fragmentation patterns) can arise from conformational flexibility or impurities. Mitigation strategies include:
- Comparative HPLC-MS : Contrast retention times and fragmentation pathways with reference standards .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotameric equilibria in the hydrazino-carbonyl group .
- DFT calculations : Model expected NMR chemical shifts and compare with experimental data .
Q. What experimental designs are recommended to resolve conflicting bioactivity data in structural analogs?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may stem from off-target interactions. A systematic approach includes:
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropane) to isolate pharmacophore contributions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate specific vs. nonspecific interactions .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target engagement .
Q. What mechanistic insights can be gained from studying hydrolysis stability of the hydrazino-carbonyl bond?
The hydrazino-carbonyl bond is susceptible to hydrolysis under acidic/basic conditions, impacting pharmacokinetics. Key methods:
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–12) to identify stability thresholds .
- LC-MS/MS : Identify hydrolysis products (e.g., anilinocarbonyl fragments) and propose degradation pathways .
- Protecting group strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to stabilize the bond .
Data Analysis & Validation
Q. How can computational methods validate experimental data for this compound?
Computational tools enhance structural and mechanistic validation:
- Molecular docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- MD simulations : Assess conformational stability of the hydrazino-carbonyl bridge over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl) with bioactivity trends .
Q. What strategies address reproducibility challenges in synthesizing this compound?
Reproducibility issues often stem from moisture sensitivity or reagent purity. Solutions include:
- Strict anhydrous protocols : Use Schlenk lines for reagent transfers and monitor reactions via inline FT-IR .
- Batch-to-batch analysis : Implement QC checks (HPLC purity >98%, residual solvent analysis) for intermediates .
- Collaborative validation : Share synthetic protocols with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
